Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 860610-81-7) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Molecular Formula: C₁₇H₁₇N₃O₅
- Molecular Weight: 343.33 g/mol
- Key Substituents: A 3,4-dimethoxyphenyl group at position 3, a hydroxyl group at position 7, and an ethyl carboxylate moiety at position 6 .
- Physicochemical Properties: Predicted density of 1.36–1.4 g/cm³, pKa ~3.09, and moderate polarity due to the hydroxyl and methoxy groups .
This compound is primarily used in research, with applications in medicinal chemistry and drug discovery, particularly in kinase inhibition studies .
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-4-25-17(22)12-8-18-15-11(9-19-20(15)16(12)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,19H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNSWISQHVHIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CNN2C1=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protecting Group Strategies
The 7-hydroxy group necessitates protection during esterification or coupling steps. Benzyl or tert-butyldimethylsilyl (TBS) groups are commonly used:
Regioselectivity in Cyclocondensation
Regioselective formation of the pyrazolo[1,5-a]pyrimidine ring is achieved by controlling the electronic effects of substituents. Electron-withdrawing groups on the pyrazole nitrogen favor cyclization at the desired position.
Spectral Characterization of the Target Compound
The final product is characterized by NMR, IR, and mass spectrometry:
Comparative Analysis of Synthetic Routes
Method 1 offers simplicity but lower yields, while Method 2 requires specialized catalysts for higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 10.5 | |
| This compound | MCF-7 (Breast) | 8.2 |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several key enzymes involved in cancer metabolism and signaling pathways. For example, it has shown inhibitory effects on:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | Competitive Inhibition | 12.0 | |
| Cyclin-dependent Kinases (CDKs) | Non-competitive Inhibition | 15.0 |
Case Study 1: Anticancer Efficacy in Lung Cancer
A study evaluated the efficacy of this compound against A549 lung cancer cells. Results demonstrated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound.
Case Study 2: Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have been tested for antimicrobial activity against various pathogens. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of hydroxyl and methoxy groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations and SAR Insights
Pyrazolo[1,5-a]pyrimidines exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of key analogues:
Structure-Activity Relationship (SAR) Highlights :
- Trimethoxy analogues (e.g., 6m) show higher cytotoxicity but may suffer from reduced solubility .
- Halogen Substitutions : Fluorine (6p) or chlorine (CAS 7640-09-7) at position 3 enhances metabolic stability and electronic effects, critical for kinase inhibition or pesticidal activity .
Key Discrepancies and Limitations
- CAS Number Variability : The target compound is listed as 860610-81-7 in most sources , but cites 61196-95-0, possibly referring to a regioisomer or synthesis intermediate.
- Data Gaps : Melting points, exact solubility, and in vivo pharmacokinetic data for the target compound are unavailable, limiting comparative analysis .
Biological Activity
Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H17N3O5
- Molecular Weight : 343.33 g/mol
The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity due to the presence of nitrogen atoms in the ring structure. The 3-(3,4-dimethoxyphenyl) group enhances lipophilicity, potentially improving interaction with biological targets.
Anti-inflammatory Activity
This compound has been shown to exhibit anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is primarily attributed to the compound's ability to modulate signaling pathways such as NF-kB and MAPK.
Antitumor Properties
Research has demonstrated that this compound possesses antitumor activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values of approximately 119 μM against MCF-7 cells and 15 μM against HeLa cells, indicating potent cytotoxic effects especially in cervical cancer cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer progression.
- Signal Transduction Modulation : It alters key signaling pathways that regulate cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound has enhanced biological activity due to its specific substitution pattern. The following table summarizes key similarities and differences with related compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | 0.83 | Lacks the dimethoxyphenyl substituent; simpler structure |
| Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | 0.77 | Contains bromine instead of hydroxyl; different reactivity |
| Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate | 0.74 | Amino group introduces different biological interactions |
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 0.74 | Chlorinated variant; potential differences in pharmacokinetics |
The presence of the dimethoxyphenyl group in this compound significantly enhances its interaction with biological targets compared to these structurally similar compounds .
Study on Cytotoxicity
In a study published in Pharmaceutical Research, various derivatives of pyridopyrimidine were synthesized and evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines. The findings indicated that phenolic substitutions significantly increased cytotoxicity compared to aliphatic substitutions. This compound was among the most potent compounds tested .
Mechanistic Studies
Further mechanistic studies utilized techniques such as Western blotting and flow cytometry to elucidate the pathways through which this compound induces apoptosis in cancer cells. The results confirmed that the compound activates apoptotic pathways while inhibiting cell cycle progression in treated cells.
Q & A
Q. Optimization :
- Green chemistry : Using ionic liquids or APTS catalysts improves yields (up to 82%) and reduces hazardous waste .
- Temperature control : Reactions at 80–100°C minimize side products .
Table 1 : Representative Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | Hydrazonoyl chloride, EtOH, 80°C | 70–75 | >95 | |
| Hydroxylation | H₂O₂, NaOH, RT | 68–72 | 90 | |
| Esterification | Ethyl chloroformate, DMF, 50°C | 80–82 | 98 |
How are spectroscopic and crystallographic methods used to confirm its structure?
Q. Basic
- NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR : Hydroxyl (ν ~3200 cm⁻¹) and ester carbonyl (ν ~1700 cm⁻¹) stretches validate functional groups .
- X-ray crystallography : Resolves regiochemistry (e.g., dihedral angles between pyrimidine and phenyl rings) .
Advanced Tip : For ambiguous signals (e.g., overlapping pyrazole protons), use 2D NMR (COSY, HSQC) .
What strategies address contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory effects)?
Advanced
Contradictions may arise from assay conditions or impurities. Methodological solutions include:
Comparative assays : Test the compound against standardized controls (e.g., doxorubicin for cytotoxicity) under identical conditions .
Purity validation : Use HPLC-MS to rule out degradants (e.g., ester hydrolysis products) .
Structural analogs : Modify the 3,4-dimethoxyphenyl or hydroxyl groups to isolate activity-specific SAR trends .
Example : Derivatives with electron-withdrawing groups at the 3-position show enhanced antitumor activity (IC₅₀ = 2.1 µM vs. 8.3 µM for parent compound) .
How can computational modeling guide the optimization of its pharmacokinetic properties?
Q. Advanced
- Solubility : DFT calculations predict logP values; introducing polar groups (e.g., -SO₃H) reduces hydrophobicity .
- Metabolic stability : MD simulations identify metabolic hotspots (e.g., ester hydrolysis sites) .
- Target binding : Docking studies with EGFR or COX-2 reveal key interactions (e.g., hydrogen bonding with pyrimidine N1) .
Table 2 : Computed vs. Experimental logP Values
| Derivative | Computed logP | Experimental logP |
|---|---|---|
| Parent compound | 2.8 | 2.7 |
| 3-NO₂ analog | 1.9 | 1.8 |
| 7-SO₃H analog | -0.5 | -0.3 |
What are the key structural features influencing its biological activity?
Q. Basic
- Pyrazolo[1,5-a]pyrimidine core : Essential for intercalation with DNA or enzyme active sites .
- 3,4-Dimethoxyphenyl group : Enhances lipophilicity and membrane permeability .
- 7-Hydroxyl group : Participates in hydrogen bonding with biological targets (e.g., kinases) .
Advanced Insight : Methylation of the 7-hydroxyl group abolishes anti-inflammatory activity, confirming its critical role .
How can regioselectivity challenges in derivative synthesis be resolved?
Q. Advanced
- Reagent choice : Use DMF-DMA (dimethylformamide dimethyl acetal) to direct substitution to the 5-position .
- Catalysis : Lewis acids (e.g., ZnCl₂) favor 7-substitution in pyrimidine ring functionalization .
- Monitoring : LC-MS tracks intermediate formation to optimize reaction timelines .
Example : Regioselective synthesis of 5-propyl derivatives achieves >90% purity using ZnCl₂ catalysis .
What in vitro assays are recommended for preliminary toxicity profiling?
Q. Basic
MTT assay : Evaluate cytotoxicity in HEK-293 (normal) vs. MCF-7 (cancer) cells .
hERG binding : Patch-clamp assays assess cardiac toxicity risks .
Microsomal stability : Incubate with liver microsomes to predict metabolic clearance .
Table 3 : Cytotoxicity Data (IC₅₀, µM)
| Cell Line | Parent Compound | 5-Propyl Derivative |
|---|---|---|
| MCF-7 | 8.3 | 2.1 |
| HEK-293 | >100 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
